Home > Products > Screening Compounds P8227 > 4-Ala-endothelin-1
4-Ala-endothelin-1 - 121204-87-3

4-Ala-endothelin-1

Catalog Number: EVT-354945
CAS Number: 121204-87-3
Molecular Formula: C109H163N25O32S
Molecular Weight: 2367.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Ala-Endothelin-1 is a synthetic analog of endothelin-1 (ET-1), a potent endogenous vasoconstrictor peptide. It serves as a valuable tool in scientific research, primarily for its selective binding affinity to the endothelin ETB receptor subtype []. This selectivity makes it useful for distinguishing the roles of ETA and ETB receptors in various physiological and pathological processes.

Endothelin-1 (ET-1)

Relevance: ET-1 is the parent compound of 4-Ala-endothelin-1. 4-Ala-endothelin-1 is a synthetic analog of ET-1, where the L-isoleucine at position 4 is replaced with L-alanine. This modification confers ETB receptor subtype selectivity to 4-Ala-endothelin-1. Both compounds share the same core structure, with the difference lying in the amino acid substitution at position 4, making them structurally related. [, , , , , , , , , , , , , , , , , , , ]

BQ-123

Compound Description: BQ-123 is a cyclic pentapeptide that acts as a selective endothelin receptor A (ETA) antagonist. It competitively inhibits the binding of ET-1 to ETA receptors, thereby blocking the vasoconstrictor effects of ET-1. BQ-123 has been investigated for its therapeutic potential in various cardiovascular disorders, including pulmonary hypertension and heart failure. [, , , , , ]

BQ610

Compound Description: BQ610 is a selective endothelin receptor A (ETA) antagonist. []

[Ala1,3,11,15]ET-1

Compound Description: [Ala1,3,11,15]ET-1, also known as 4AlaET-1, is a synthetic analog of endothelin-1 (ET-1) with modifications at positions 1, 3, 11, and 15. It acts as an ETB receptor agonist, preferentially activating ETB receptors over ETA receptors. []

N-acetyl-GluAlaValTyrPheAlaHisLeuAspIleIleTrp (N-Ac-4AlaET-1(10-21))

Compound Description: N-Ac-4AlaET-1(10-21) is a truncated analog of endothelin-1, encompassing amino acid residues 10 to 21 of the ET-1 sequence. This analog exhibits selectivity for ETB receptors and acts as an ETB receptor agonist. []

Sarafotoxin S6b

Compound Description: Sarafotoxin S6b is a snake venom-derived peptide that acts as an ETB receptor agonist. []

Sarafotoxin S6c

Compound Description: Sarafotoxin S6c is a snake venom-derived peptide that acts as an ETB receptor agonist. []

AGETB-9

Compound Description: AGETB-9 is a selective ETB receptor agonist. []

AGETB-89

Compound Description: AGETB-89 is a selective ETB receptor agonist. []

[Trp(For)21]-endothelin-1

Compound Description: [Trp(For)21]-endothelin-1 is an ET-1 analog where the tryptophan residue at position 21 is formylated. []

Source and Classification

Endothelin-1 is primarily produced by endothelial cells, but it can also be synthesized by various other cell types, including macrophages and cardiomyocytes. The synthesis of 4-Ala-endothelin-1 involves modifying the amino acid sequence of endothelin-1 to enhance its receptor binding and biological activity. Specifically, the fourth amino acid in the endothelin-1 sequence is replaced with alanine, which alters its interaction with endothelin receptors .

Synthesis Analysis

The synthesis of 4-Ala-endothelin-1 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific steps involved include:

  1. Initial Setup: A resin is prepared to which the first amino acid is attached.
  2. Coupling Reactions: Each subsequent amino acid is added through coupling reactions, often utilizing activating agents like HBTU or DIC to facilitate the formation of peptide bonds.
  3. Modification: At the fourth position, alanine is introduced instead of the original amino acid present in endothelin-1.
  4. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin using trifluoroacetic acid and purified via high-performance liquid chromatography.

Technical parameters such as reaction times, temperatures, and concentrations are critical for achieving high yields and purity levels during synthesis .

Molecular Structure Analysis

The molecular structure of 4-Ala-endothelin-1 can be described by its amino acid sequence, which consists of 21 residues. The modification at position four introduces an alanine residue that influences the peptide's conformation and receptor affinity. The structural formula can be represented as:

C121H168N28O30\text{C}_{121}\text{H}_{168}\text{N}_{28}\text{O}_{30}

This alteration may impact the peptide's ability to interact with endothelin receptors A and B, which are critical for mediating its biological effects .

Structural Features

  • Peptide Backbone: Composed of alternating carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
  • Disulfide Bonds: Like native endothelin-1, 4-Ala-endothelin-1 may contain disulfide bonds that contribute to its three-dimensional structure.
  • Receptor Binding Sites: The modified alanine residue may enhance binding affinity or selectivity towards specific endothelin receptors.
Chemical Reactions Analysis

4-Ala-endothelin-1 participates in various biochemical reactions primarily through its interaction with endothelin receptors. These interactions can lead to several downstream signaling pathways:

  1. Receptor Activation: Binding to endothelin receptor A or B activates G-protein coupled signaling pathways.
  2. Vasoconstriction: The activation results in increased intracellular calcium levels, leading to smooth muscle contraction.
  3. Cellular Signaling: It may also induce mitogenic responses in various cell types through pathways involving mitogen-activated protein kinases.

These reactions are crucial for understanding how modifications like those in 4-Ala-endothelin-1 can alter physiological responses compared to native endothelin-1 .

Mechanism of Action

The mechanism of action for 4-Ala-endothelin-1 primarily involves its binding to specific receptors on target cells:

  1. Receptor Binding: The peptide binds with high affinity to endothelin receptor A and B.
  2. Signal Transduction: This binding activates intracellular signaling cascades involving phospholipase C, leading to increased inositol trisphosphate and diacylglycerol production.
  3. Physiological Effects: The resultant increase in intracellular calcium causes vasoconstriction, cell proliferation, and modulation of inflammatory responses.

Data suggest that modifications like the substitution at position four can enhance or alter these signaling effects compared to unmodified endothelin-1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Ala-endothelin-1 include:

  • Molecular Weight: Approximately 2,500 Da.
  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Stability under physiological conditions varies; storage at -20°C is recommended to prevent degradation.

These properties influence its application in research and therapeutic contexts .

Applications

4-Ala-endothelin-1 has several scientific applications:

  1. Research Tool: Used in studies investigating endothelin signaling pathways and receptor interactions.
  2. Pharmacological Studies: Assists in developing drugs targeting cardiovascular diseases where endothelins play a role.
  3. Disease Models: Utilized in models of hypertension, heart failure, and other conditions associated with altered endothelin signaling.

The ability to modify the structure while retaining biological activity makes compounds like 4-Ala-endothelin-1 valuable for both basic research and therapeutic development .

Introduction to 4-Ala-Endothelin-1

Historical Discovery and Structural Evolution of Endothelin Peptides

The endothelin (ET) peptide family emerged from the landmark 1988 discovery of endothelin-1 (ET-1), isolated from porcine aortic endothelial cell supernatants. Identified as a 21-amino-acid peptide featuring two critical disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹), ET-1 demonstrated unprecedented potency and duration of vasoconstrictive effects in mammalian vessels [1]. Shortly thereafter, genomic studies revealed two additional human isoforms: endothelin-2 (ET-2) and endothelin-3 (ET-3), sharing structural homology but differing in tissue distribution and receptor affinity [1] [5]. Concurrently, sarafotoxins (SRTX), isolated from Atractaspis engaddensis venom, were found to share ET-1's disulfide-bonded framework and vasoconstrictive potency, highlighting an evolutionary conservation of this structural motif [1]. This period also saw the characterization of endothelin-converting enzymes (ECE-1/ECE-2), which process the inactive precursor "Big ET-1" into mature, biologically active ET-1 [1] [3]. These foundational discoveries established the endothelin axis—comprising peptides, receptors (Endothelin A and Endothelin B), and synthetic enzymes—as a critical vertebrate-specific regulator of vascular tone, development, and homeostasis.

Structural Modifications in 4-Ala-Endothelin-1: Rationale and Design Principles

4-Ala-Endothelin-1 ([Ala¹,³,¹¹,¹⁵]Endothelin-1) is a rationally designed synthetic analog of ET-1 engineered to probe the functional significance of its disulfide bonds and receptor interactions. Its development stemmed from two key observations:

  • Disulfide Bond Dependency: The tertiary structure and bioactivity of native ET-1 rely on two disulfide bridges stabilizing the N-terminal loop (Cys³-Cys¹¹) and tethering the C-terminal helix (Cys¹-Cys¹⁵) [1] [6].
  • Receptor Subtype Specificity: While ET-1 activates both Endothelin A and Endothelin B receptors, peptide agonists selective for Endothelin B (e.g., BQ3020, IRL 1620) exhibited linear structures or modifications disrupting disulfide bonds [1] [6].

Table 1: Structural Modifications in 4-Ala-Endothelin-1 vs. Endothelin-1

PositionAmino Acid in Endothelin-1Modification in 4-Ala-Endothelin-1Structural Consequence
1Cysteine (Cys)Alanine (Ala)Disrupts Cys¹-Cys¹⁵ disulfide bond
3Cysteine (Cys)Alanine (Ala)Disrupts Cys³-Cys¹¹ disulfide bond
11Cysteine (Cys)Alanine (Ala)Disrupts Cys³-Cys¹¹ disulfide bond
15Cysteine (Cys)Alanine (Ala)Disrupts Cys¹-Cys¹⁵ disulfide bond

By substituting alanine for cysteine at positions 1, 3, 11, and 15, 4-Ala-Endothelin-1 eliminates all disulfide bonds, resulting in a linear peptide. This design achieved its primary objective: converting ET-1 from a potent Endothelin A/Endothelin B agonist into a highly selective Endothelin B receptor agonist. Functional assays demonstrate exceptional Endothelin B affinity and potency (EC₅₀ = 0.38 pM for Ca²⁺ mobilization in Endothelin B-expressing cells), with minimal activity at Endothelin A receptors [6]. This profound shift in selectivity validated the hypothesis that the constrained structure of ET-1 facilitates Endothelin A interaction, while a linear conformation favors Endothelin B engagement.

Comparative Analysis of Endothelin Isoforms (ET-1, ET-2, ET-3) and Synthetic Analogs

The endothelin family comprises three endogenous isoforms and several synthetic analogs, each with distinct structural features, receptor binding profiles, and physiological implications.

Table 2: Comparative Receptor Affinity and Key Functions of Endothelin Isoforms and 4-Ala-Endothelin-1

PeptideReceptor Affinity (Relative Potency)Primary Physiological/Experimental RolesKey Structural Features
Endothelin-1 (ET-1)Endothelin A = Endothelin B (High affinity both)Potent vasoconstriction, vascular smooth muscle proliferation, fibrosis, fluid homeostasis [1] [3] [9]Two disulfide bonds (Cys¹-Cys¹⁵, Cys³-Cys¹¹)
Endothelin-2 (ET-2/VIC)Endothelin A ≈ Endothelin B (High affinity both; similar to ET-1)Ovulation (follicular contraction), pulmonary development, energy homeostasis [5]Differs from ET-1 at positions 6 (Trp vs Leu) and 7 (Leu vs Met) in mammals; conserved disulfides
Endothelin-3 (ET-3)Endothelin B >> Endothelin A (Low Endothelin A affinity)Neuronal development, enteric nervous system function, inhibitory vascular effects via Endothelin B (NO release) [1] [5]Differs from ET-1 at 6 positions (e.g., Tyr², Phe⁴, Thr⁵, Tyr⁶, Lys⁷, Trp¹⁴); conserved disulfides
4-Ala-Endothelin-1 ([Ala¹,³,¹¹,¹⁵]ET-1)Endothelin B >>> Endothelin A (Highly selective for Endothelin B)Research tool: Endothelin B-specific signaling (e.g., vasodilation/NO release when Endothelin B is endothelial, renal ETB-mediated natriuresis/diuresis, sensory neuron modulation) [6]Linear peptide (Ala substitutions eliminate all disulfide bonds)

Structural Insights:

  • ET-1 vs. ET-2: ET-2 differs from ET-1 by only two amino acids (Trp⁶, Leu⁷ in human ET-2 vs. Leu⁶, Met⁷ in ET-1) but retains comparable affinity for both Endothelin A and Endothelin B receptors and similar vasoconstrictive potency [1] [5]. Its physiological roles appear distinct from ET-1 (e.g., reproductive, metabolic functions), likely driven by differential gene expression rather than receptor pharmacology.
  • ET-1 vs. ET-3: ET-3 exhibits significant sequence divergence (6 amino acid differences), resulting in drastically reduced Endothelin A affinity while maintaining high Endothelin B affinity. This underpins its primary role in neural crest development via Endothelin B and weaker vasoconstrictive effects [1] [5].
  • ET-1 vs. 4-Ala-Endothelin-1: The removal of structural constraints via Ala¹,³,¹¹,¹⁵ substitution fundamentally alters receptor selectivity. While native ET-1's folded structure engages Endothelin A effectively, the linear 4-Ala analog achieves unprecedented Endothelin B selectivity, making it invaluable for dissecting Endothelin B-specific functions like nitric oxide-mediated vasodilation, endothelin clearance, and renal sodium excretion [6]. This contrasts with linear analogs like IRL 1620, which also target Endothelin B but use different modification strategies (C-terminal truncation/sequence alterations).

This comparative analysis underscores how strategic modifications to the endothelin scaffold yield probes with refined receptor specificity, enabling precise dissection of the complex endothelin signaling system.

Properties

CAS Number

121204-87-3

Product Name

4-Ala-endothelin-1

IUPAC Name

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C109H163N25O32S

Molecular Weight

2367.7 g/mol

InChI

InChI=1S/C109H163N25O32S/c1-16-56(9)86(113)104(159)134-88(57(10)17-2)106(161)129-78(43-64-47-115-69-28-22-21-27-67(64)69)108(163)166-109(164)79(46-84(141)142)128-97(152)72(39-53(3)4)124-99(154)75(44-65-48-114-52-116-65)122-90(145)59(12)118-96(151)73(41-62-25-19-18-20-26-62)125-98(153)74(42-63-30-32-66(138)33-31-63)126-105(160)87(55(7)8)133-92(147)61(14)117-94(149)71(121-95(150)70(29-23-24-37-110)120-100(155)76(45-83(139)140)123-93(148)68(112)36-38-167-15)34-35-85(143)165-107(162)77(40-54(5)6)127-102(157)82(51-137)132-103(158)81(50-136)131-91(146)60(13)119-101(156)80(49-135)130-89(144)58(11)111/h18-22,25-28,30-33,47-48,52-61,65,68,70-82,86-88,115,135-138H,16-17,23-24,29,34-46,49-51,110-113H2,1-15H3,(H,117,149)(H,118,151)(H,119,156)(H,120,155)(H,121,150)(H,122,145)(H,123,148)(H,124,154)(H,125,153)(H,126,160)(H,127,157)(H,128,152)(H,129,161)(H,130,144)(H,131,146)(H,132,158)(H,133,147)(H,134,159)(H,139,140)(H,141,142)/t56-,57-,58-,59-,60-,61-,65?,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1

InChI Key

NRTWVLDGYXCWHD-IGKRDWOESA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3C=NC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N)N

Synonyms

(Ala-1,3,11,15)ET-1
1,3,11,15-Ala-endothelin-1
1,3,11,15-alanine-endothelin 1
4-Ala-endothelin-1
4AlaET-1
endothelin 1, Ala(1,3,11,15)-
endothelin 1, alanine(1,3,11,15)-
ET-1(1,3,11,15-Ala)

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3C=NC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.